molecular formula C11H10O3 B7767822 3-(2,3-dihydrobenzofuran-5-yl)-2-propenoic acid

3-(2,3-dihydrobenzofuran-5-yl)-2-propenoic acid

Cat. No.: B7767822
M. Wt: 190.19 g/mol
InChI Key: KNKNRFWCOVWKHJ-RQOWECAXSA-N
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Description

3-(2,3-dihydrobenzofuran-5-yl)-2-propenoic acid is an organic compound characterized by the presence of a benzofuran ring fused to a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydrobenzofuran-5-yl)-2-propenoic acid typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Introduction of the Propenoic Acid Moiety: The propenoic acid moiety is introduced via a Heck reaction, where the benzofuran derivative is coupled with an appropriate acrylate under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Heck reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydrobenzofuran-5-yl)-2-propenoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the propenoic acid moiety to saturated carboxylic acids.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation: Formation of benzofuran-5-carboxylic acid.

    Reduction: Formation of 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

3-(2,3-dihydrobenzofuran-5-yl)-2-propenoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydrobenzofuran-5-yl)-2-propenoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(2,3-Dihydrobenzofuran-5-yl)propenoic acid
  • 3-(2,3-Dihydrobenzofuran-5-yl)propanoic acid
  • Benzofuran-5-carboxylic acid

Uniqueness

3-(2,3-dihydrobenzofuran-5-yl)-2-propenoic acid is unique due to its specific (Z)-configuration, which can influence its chemical reactivity and biological activity. This configuration may result in distinct properties compared to its (E)-isomer and other related compounds.

Properties

IUPAC Name

(Z)-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-11(13)4-2-8-1-3-10-9(7-8)5-6-14-10/h1-4,7H,5-6H2,(H,12,13)/b4-2-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKNRFWCOVWKHJ-RQOWECAXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C1C=C(C=C2)/C=C\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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